6-(Piperazin-1-yl)quinoline hydrochloride
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Overview
Description
6-(Piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that features a quinoline ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-(Piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase activity, which plays a crucial role in cell signaling pathways . The compound’s ability to interact with DNA and proteins makes it a valuable tool in medicinal chemistry research.
Comparison with Similar Compounds
7-Chloro-4-piperazin-1-yl-quinoline: Another quinoline derivative with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: 6-(Piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H16ClN3 |
---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
6-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H |
InChI Key |
IRVKHKMEIZUPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3.Cl |
Origin of Product |
United States |
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